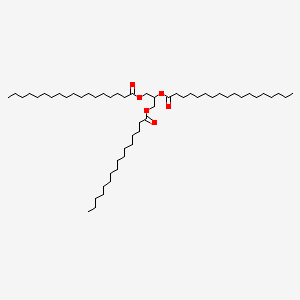
1,2-Distearoyl-3-palmitoyl-rac-glycerol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
生化学分析
Biochemical Properties
The biochemical properties of 1,2-Distearoyl-3-palmitoyl-rac-glycerol are not fully understood due to the limited research available. As a triacylglycerol, it is known to interact with various enzymes, proteins, and other biomolecules involved in lipid metabolism. These interactions are crucial for its role in energy storage, insulation, and cellular signaling .
Molecular Mechanism
As a triacylglycerol, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
As a triacylglycerol, it is likely to be involved in lipid metabolism pathways .
準備方法
合成経路および反応条件
1,2-ジステアロイル-3-パルミトイル-ラセミグリセロールは、ステアリン酸とパルミチン酸をグリセロールとエステル化反応させることによって合成できます。反応には通常、硫酸またはp-トルエンスルホン酸などの触媒が必要となり、エステル化プロセスを促進します。 反応は、反応物を目的のトリアシルグリセロール生成物に完全に変換することを保証するために、還流条件下で行われます .
工業生産方法
工業的には、1,2-ジステアロイル-3-パルミトイル-ラセミグリセロールの生産には、効率的なエステル化を実現するために、高圧・高温反応器が使用されます。 プロセスには、高純度な製品を得るための蒸留や結晶化などの精製工程が含まれる場合もあります .
化学反応の分析
反応の種類
1,2-ジステアロイル-3-パルミトイル-ラセミグリセロールは、次のようなさまざまな化学反応を起こします。
加水分解: この化合物は、ステアリン酸、パルミチン酸、グリセロールを生じる加水分解を受けることができます。
酸化: 脂肪酸鎖の酸化分解により、より短い鎖の脂肪酸やその他の酸化生成物を生成することができます。
トランスエステル化: この化合物は、他のアルコールとトランスエステル化反応を起こし、異なるエステルを生成することができます.
一般的な試薬および条件
加水分解: 通常、水酸化ナトリウムまたは塩酸水溶液を用いて、還流条件下で行われます。
酸化: 一般的な酸化剤には、過マンガン酸カリウムやオゾンなどがあります。
トランスエステル化: メトキシドナトリウムやリパーゼなどの触媒を使用して反応を促進します.
生成される主な生成物
加水分解: ステアリン酸、パルミチン酸、グリセロール。
酸化: より短い鎖の脂肪酸および酸化生成物。
トランスエステル化: 使用するアルコールに応じて、さまざまなエステルが生成されます.
科学研究の用途
1,2-ジステアロイル-3-パルミトイル-ラセミグリセロールには、いくつかの科学研究の用途があります。
化学: 脂質分析およびクロマトグラフィーにおける標準として使用されます。
生物学: 脂質代謝における役割と、生物膜における存在について研究されています。
医学: 薬物送達システムにおける潜在的な用途と、脂質ベースの製剤における成分として研究されています。
科学的研究の応用
1,2-Distearoyl-3-Palmitoyl-rac-glycerol has several scientific research applications:
Chemistry: Used as a standard in lipid analysis and chromatography.
Biology: Studied for its role in lipid metabolism and its presence in biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a component in lipid-based formulations.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable materials
作用機序
1,2-ジステアロイル-3-パルミトイル-ラセミグリセロールの作用機序は、脂質二重層への組み込みと他の脂質分子との相互作用に関与しています。膜の流動性と透過性に影響を与える可能性があり、さまざまな細胞プロセスに影響を与えます。 この化合物の脂肪酸鎖は、代謝変換を受けることもでき、エネルギー生産とシグナル伝達経路に寄与しています .
類似の化合物との比較
類似の化合物
1,2-ジオレオイル-3-パルミトイル-ラセミグリセロール: sn-1およびsn-2位にステアリン酸ではなくオレイン酸が含まれています。
1,2-ジパルミトイル-3-ステアロイル-ラセミグリセロール: sn-1およびsn-2位にパルミチン酸を、sn-3位にステアリン酸を含んでいます.
独自性
1,2-ジステアロイル-3-パルミトイル-ラセミグリセロールは、ステアリン酸とパルミチン酸の独特の組み合わせにより、独特の物理的および化学的特性を備えています。 カカオバターなどの天然資源における存在と、脂質代謝における役割は、さまざまな用途において貴重な化合物となっています .
類似化合物との比較
Similar Compounds
1,2-Dioleoyl-3-Palmitoyl-rac-glycerol: Contains oleic acid instead of stearic acid at the sn-1 and sn-2 positions.
1,2-Dipalmitoyl-3-Stearoyl-rac-glycerol: Contains palmitic acid at the sn-1 and sn-2 positions and stearic acid at the sn-3 position.
Uniqueness
1,2-Distearoyl-3-Palmitoyl-rac-glycerol is unique due to its specific combination of stearic and palmitic acids, which imparts distinct physical and chemical properties. Its presence in natural sources like cocoa butter and its role in lipid metabolism make it a valuable compound for various applications .
生物活性
1,2-Distearoyl-3-palmitoyl-rac-glycerol (DSPG) is a triacylglycerol (TAG) composed of two stearic acid molecules at the sn-1 and sn-2 positions and one palmitic acid molecule at the sn-3 position. The unique structure of DSPG allows it to exhibit specific biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of DSPG, focusing on its physicochemical properties, potential therapeutic applications, and relevant case studies.
Understanding the physicochemical properties of DSPG is crucial for elucidating its biological activity. The following table summarizes key properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₉H₇₆O₅ |
| Molecular Weight | 625.018 g/mol |
| Density | 0.9 ± 0.1 g/cm³ |
| Melting Point | 72-74 °C |
| Boiling Point | 662.3 °C |
| Flash Point | 181.8 °C |
| LogP | 16.47 |
These properties indicate that DSPG is a solid at room temperature, with a high melting point characteristic of saturated fatty acids.
Biological Activity
DSPG has been studied for its various biological activities, including its role in lipid metabolism, membrane structure, and potential therapeutic applications.
Lipid Metabolism
Research indicates that DSPG can influence lipid metabolism through its interaction with enzymes involved in fatty acid synthesis and degradation. For instance, studies have shown that TAGs like DSPG can modulate the activity of acyl-CoA:monoacylglycerol acyltransferase (MGAT), which is crucial for triglyceride synthesis in the intestine .
Membrane Structure and Function
DSPG's role in membrane structure has been highlighted in studies examining its effects on lipid bilayers. It has been found to enhance the stability and fluidity of membranes, which can affect cellular signaling pathways and membrane protein function . This property is particularly relevant for drug delivery systems where membrane integrity is critical.
Therapeutic Applications
- Cancer Treatment : There is emerging interest in using DSPG as a component in drug delivery systems targeting cancer cells. Its ability to form stable lipid nanoparticles can enhance the bioavailability of chemotherapeutic agents . For instance, formulations incorporating DSPG have been shown to improve the pharmacokinetics of doxorubicin in preclinical models.
- Anti-inflammatory Effects : Some studies suggest that DSPG may possess anti-inflammatory properties due to its ability to modulate lipid mediators involved in inflammatory responses . This potential has prompted research into its use in treating inflammatory diseases.
Case Studies
Several case studies have highlighted the biological activity of DSPG:
- Study on Drug Delivery : A study investigated the use of DSPG-based nanoparticles for delivering siRNA to lung cancer cells. Results indicated that these nanoparticles significantly enhanced cellular uptake and gene silencing efficiency compared to conventional delivery methods .
- Lipid Metabolism Research : Another study focused on how DSPG affects lipid metabolism in mice. The findings suggested that dietary inclusion of DSPG altered lipid profiles and improved metabolic parameters, indicating potential benefits for obesity management .
特性
IUPAC Name |
(3-hexadecanoyloxy-2-octadecanoyloxypropyl) octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H106O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h52H,4-51H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNYRTVJOFMYIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H106O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
863.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














